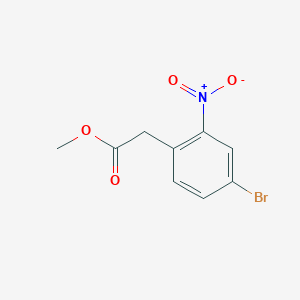

Methyl 2-(4-bromo-2-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUTOLCCFWPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577761 | |

| Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100487-82-9 | |

| Record name | Methyl 2-(4-bromo-2-nitrophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100487-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-nitrophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Advancements for Methyl 2 4 Bromo 2 Nitrophenyl Acetate and Its Chemical Precursors

Pathways for the Preparation of 4-Bromo-2-nitrophenylacetic Acid Derivatives

The synthesis of 4-bromo-2-nitrophenylacetic acid is a critical first step, and various methodologies have been developed to achieve this transformation, starting from readily available precursors.

Base-Mediated Carboxylation and Rearrangement of Substituted Nitrotoluenes

One prominent synthetic strategy involves the base-mediated carboxylation of a substituted nitrotoluene. This approach typically begins with 4-bromotoluene, which undergoes nitration to yield 4-bromo-2-nitrotoluene. Subsequent reaction with a strong base, such as sodium phenoxide, in the presence of carbon dioxide, directly introduces the carboxylic acid functionality. google.com

The study of rearrangements in aromatic nitro compounds provides a theoretical underpinning for these transformations. For instance, the acid-catalyzed rearrangement of substituted nitrophenols, while not a direct synthetic step for the target molecule, offers insights into the migratory aptitude of the nitro group within an aromatic ring system, which is conceptually related to the stability-driven rearrangement of the benzylic anion. nbinno.comalchempharmtech.com

Utilization of Halogenated Nitrochlorotoluene Derivatives in Synthetic Sequences

Halogenated nitrochlorotoluene derivatives serve as versatile starting materials for the synthesis of 4-bromo-2-nitrophenylacetic acid. A common precursor, 4-bromo-2-nitrochlorotoluene, can be effectively utilized in the aforementioned base-mediated reaction with sodium and subsequent carboxylation. google.comoperachem.com This method is advantageous as it avoids the use of highly toxic reagents like sodium cyanide, which is employed in alternative routes that proceed through a benzyl (B1604629) cyanide intermediate. operachem.com

An alternative, though less direct, pathway starts from 4-substituted halogeno benzenes. These can be nitrated and then undergo substitution with reagents like malonic methyl ester nitrile or ethyl cyanoacetate (B8463686) under basic conditions. Subsequent reaction with excess concentrated hydrochloric acid yields a 2-nitro-4-substituted benzyl cyanide, which is then hydrolyzed to the corresponding phenylacetic acid. organic-chemistry.org While this multi-step process is viable, it introduces additional complexity compared to the more direct carboxylation and rearrangement methods.

The choice of starting material and synthetic sequence is often dictated by factors such as reagent availability, safety considerations, and desired yield. The use of halogenated nitrochlorotoluenes presents a balance of reactivity and accessibility for large-scale production.

Optimization of Reaction Conditions for Precursor Formation (e.g., Solvent Effects, Temperature Regimes)

The efficiency of the synthesis of 4-bromo-2-nitrophenylacetic acid is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and the nature of the base or catalyst.

In the base-mediated carboxylation and rearrangement sequence starting from 4-bromo-2-nitrochlorotoluene, the selection of an appropriate organic solvent is crucial. Ethers such as tetrahydrofuran (B95107) or dialkyl ethers are commonly employed. google.com The reaction with metallic sodium is typically initiated at a controlled temperature, often between 0 and 50°C, to manage the exothermic nature of the reaction. The subsequent rearrangement step requires heating, with temperatures ranging from 40 to 150°C, to facilitate the formation of the more stable benzyl sodium intermediate. google.com

The carboxylation step is generally performed at or near room temperature by bubbling gaseous carbon dioxide through the reaction mixture or by using solid carbon dioxide. The final acidification is carried out with a dilute mineral acid, such as hydrochloric or sulfuric acid. google.com The careful control of these parameters ensures high yields and minimizes the formation of byproducts.

| Parameter | Optimized Condition | Rationale |

| Solvent | Tetrahydrofuran, Dialkyl ethers | Good solubility of reactants and intermediates. |

| Initial Reaction Temperature | 0-50°C | Control of exothermic reaction with sodium. |

| Rearrangement Temperature | 40-150°C | To facilitate the formation of the stable benzyl sodium. |

| Carboxylation Temperature | Room Temperature | Efficient reaction with carbon dioxide. |

| Acidification | Dilute HCl or H₂SO₄ | Protonation of the carboxylate salt. |

Esterification Protocols for the Formation of Methyl 2-(4-bromo-2-nitrophenyl)acetate

Once 4-bromo-2-nitrophenylacetic acid has been synthesized, the final step is its conversion to the corresponding methyl ester. This is typically achieved through direct esterification.

Direct Esterification Techniques

The most common method for the direct esterification of 4-bromo-2-nitrophenylacetic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. organic-chemistry.orgmasterorganicchemistry.com

A patent for a similar compound, α-bromo(2-chloro)phenyl acetic acid, describes a procedure where the acid is dissolved in methanol, concentrated sulfuric acid is added, and the mixture is refluxed for several hours. google.com This protocol is directly applicable to the esterification of 4-bromo-2-nitrophenylacetic acid.

| Reagent | Role |

| 4-bromo-2-nitrophenylacetic acid | Substrate |

| Methanol | Reactant and Solvent |

| Sulfuric Acid / p-Toluenesulfonic acid | Catalyst |

Transesterification Methodologies

While direct esterification is the most frequently employed method, transesterification represents an alternative, albeit less common, route for the synthesis of this compound. This process would involve reacting a different ester of 4-bromo-2-nitrophenylacetic acid (e.g., an ethyl or propyl ester) with methanol in the presence of an acid or base catalyst.

In an acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification. The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack by methanol. Elimination of the original alcohol yields the desired methyl ester.

Base-catalyzed transesterification proceeds via nucleophilic acyl substitution. A catalytic amount of a strong base, such as sodium methoxide (B1231860), would be used. The methoxide ion directly attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to release the original alkoxide and form the methyl ester.

Although specific examples for the transesterification of this particular compound are not prevalent in the reviewed literature, it remains a viable synthetic strategy based on fundamental principles of organic chemistry.

Synthesis of Key Analogues and Mechanistically Related Derivatives

The synthesis of analogues and mechanistically related derivatives of "this compound" is crucial for exploring structure-activity relationships and for the development of novel compounds with potential applications in various fields of chemistry. This section details the synthetic methodologies for key unsaturated esters, malonate precursors, and fluoroaryl acetates.

Synthesis of Methyl 2-(4-bromo-2-nitrophenyl)acrylate and Related Unsaturated Esters

The synthesis of α,β-unsaturated esters, such as "Methyl 2-(4-bromo-2-nitrophenyl)acrylate," is a fundamental transformation in organic chemistry, often achieved through condensation reactions. A prominent method for this conversion is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.

A plausible and efficient route to "Methyl 2-(4-bromo-2-nitrophenyl)acrylate" involves the Knoevenagel condensation of 4-bromo-2-nitrobenzaldehyde (B1297750) with a suitable acetate (B1210297) derivative. While direct condensation with methyl acetate is challenging due to the low acidity of its α-protons, the use of reagents with increased acidity, such as methyl cyanoacetate or methyl nitroacetate, followed by subsequent chemical modifications, provides a viable pathway.

A more direct approach utilizes a Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion. For the synthesis of "Methyl 2-(4-bromo-2-nitrophenyl)acrylate," 4-bromo-2-nitrobenzaldehyde would be treated with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base. This method is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer of the α,β-unsaturated ester.

The general reaction conditions for a Horner-Wadsworth-Emmons approach are outlined in the table below, based on established protocols for similar transformations.

| Reactants | Base | Solvent | Temperature | Typical Yield |

| 4-bromo-2-nitrobenzaldehyde, Triethyl phosphonoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | High |

| 4-bromo-2-nitrobenzaldehyde, Triethyl phosphonoacetate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room temperature to 60 °C | Good to High |

| 4-bromo-2-nitrobenzaldehyde, Triethyl phosphonoacetate | 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile (MeCN) | Room temperature | High |

The choice of base and solvent can significantly influence the reaction rate and yield. Stronger bases like sodium hydride are often used in aprotic solvents like THF to ensure complete deprotonation of the phosphonate ester. Milder bases such as potassium carbonate or DBU can also be effective, particularly with more reactive aldehydes.

Preparation of Dimethyl 2-(4-bromo-2-nitrophenyl)malonate as a Precursor

"Dimethyl 2-(4-bromo-2-nitrophenyl)malonate" serves as a key precursor for the synthesis of various target molecules, including "this compound" through decarboxylation. The synthesis of this malonate derivative can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In a typical procedure, a di-substituted benzene (B151609) ring bearing a good leaving group at the ortho position to a nitro group is reacted with the enolate of dimethyl malonate. For the synthesis of "Dimethyl 2-(4-bromo-2-nitrophenyl)malonate," a suitable starting material would be 1,4-dibromo-2-nitrobenzene. The bromine atom ortho to the strongly electron-withdrawing nitro group is activated towards nucleophilic attack.

The reaction involves the generation of the malonate anion using a base, which then displaces the ortho-bromine atom. A patent describing a similar process for the preparation of 2-nitroarylmalonate diesters suggests that reacting a 2-halonitroarene with a malonate diester anion is a viable method. google.com

A representative synthetic protocol is detailed below:

| Reactants | Base | Solvent | Temperature | Reaction Time |

| 1,4-Dibromo-2-nitrobenzene, Dimethyl malonate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature to 80 °C | 12-24 hours |

| 1,4-Dibromo-2-nitrobenzene, Dimethyl malonate | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Reflux | 24-48 hours |

| 1,4-Dibromo-2-nitrobenzene, Dimethyl malonate | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Reflux | 12-24 hours |

The choice of base and solvent system is critical for the success of this reaction. Strong, non-nucleophilic bases like sodium hydride in an aprotic polar solvent like DMF are often preferred to minimize side reactions. Alternatively, weaker bases like potassium carbonate in a polar aprotic solvent or an alkoxide base in its corresponding alcohol can also be employed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Synthetic Routes to Methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate and Related Fluoroaryl Acetates

The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. The synthesis of "Methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate" and related fluoroaryl acetates can be approached through several synthetic strategies, primarily involving either nucleophilic or electrophilic fluorination.

A common and effective method for the synthesis of α-fluoroesters is through nucleophilic fluorination of an α-bromo precursor. This two-step approach would first involve the synthesis of "Methyl 2-bromo-2-(4-bromo-2-nitrophenyl)acetate." This can be achieved by the bromination of "this compound" using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Once the α-bromo ester is obtained, it can be subjected to a nucleophilic substitution reaction with a fluoride (B91410) source. A variety of fluorinating agents can be employed for this halogen exchange (Halex) reaction.

| Fluorinating Agent | Solvent | Temperature | Notes |

| Potassium Fluoride (KF) | Acetonitrile (MeCN) with a phase-transfer catalyst (e.g., 18-crown-6) | Reflux | The use of a phase-transfer catalyst is often necessary to enhance the solubility and reactivity of KF. |

| Cesium Fluoride (CsF) | Dimethylformamide (DMF) | 80-120 °C | CsF is more soluble and reactive than KF in organic solvents. |

| Silver(I) Fluoride (AgF) | Acetonitrile (MeCN) | Room temperature to reflux | AgF can be effective for substrates prone to elimination. |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature | TBAF is a soluble fluoride source but is also basic and can promote elimination side reactions. |

An alternative strategy involves electrophilic fluorination. This approach would utilize a carbanion or enolate of "this compound," which is then reacted with an electrophilic fluorine source. The enolate can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures. The resulting enolate is then quenched with an electrophilic fluorinating reagent.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF₄), and others. This method offers a direct route to the α-fluoro product, avoiding the need to first synthesize the α-bromo intermediate.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 Bromo 2 Nitrophenyl Acetate and Analogous Structures

Reactivity of the Aryl Bromide Moiety in Cross-Coupling and Substitution Reactions

The aryl bromide moiety in Methyl 2-(4-bromo-2-nitrophenyl)acetate is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively detailed in the literature, the reactivity of the bromo-nitrophenyl scaffold is well-established in organic synthesis. The presence of an electron-withdrawing nitro group ortho to the acetate (B1210297) and meta to the bromine can influence the reactivity of the C-Br bond.

Palladium-catalyzed reactions are the most common methods for the transformation of aryl bromides. Reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination are foundational methods in modern synthetic chemistry. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This would result in the substitution of the bromine atom with an aryl, heteroaryl, or alkyl group, providing access to a wide range of biphenyl derivatives and other complex structures. The reactivity of aryl bromides in Suzuki couplings is generally high, and the reaction tolerates a wide variety of functional groups. nih.gov

Heck Reaction: The Heck reaction would enable the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene derivative. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The outcome is the formation of a substituted alkene, which can be a valuable intermediate for further synthetic manipulations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This is a powerful method for the synthesis of arylamines. The reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.orgchemrxiv.org

The electronic nature of the substituents on the aromatic ring plays a significant role in these cross-coupling reactions. The nitro group, being strongly electron-withdrawing, can activate the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.

Transformations Involving the Nitro Group: Reductions and Cyclizations

The nitro group in this compound is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is a gateway to a wide array of further chemical modifications, including cyclization reactions to form heterocyclic systems.

The reduction of the nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂), or iron powder in acidic media. The resulting aniline derivative is a key intermediate for the synthesis of various nitrogen-containing heterocycles.

Reductive Cyclization Pathways Towards Polycyclic Systems (e.g., Benzazocines)

A significant application of the reduction of the nitro group in analogs of this compound is in the synthesis of complex polycyclic systems. A notable example is the synthesis of hexahydro-2,6-methano-1-benzazocines. This synthesis involves a base-mediated reductive cyclization of a ketone that is tethered to a nitrobenzene moiety.

The process begins with an unsaturated analog, Methyl 2-(4-bromo-2-nitrophenyl)acrylate, which undergoes a Diels-Alder reaction to form a cyclohexanone ring attached to the nitrophenyl group. The subsequent key step is the reductive cyclization of the resulting ketone. This transformation gives access to the hexahydro-2,6-methano-1-benzazocine ring system, which is a core structure in several biologically active natural products. The scope of this reaction has been explored with various substituted nitrobenzenes, achieving yields of up to 87%.

Reactions at the Acetate Side Chain: Ester Hydrolysis, Transesterification, and Condensation Reactions

The methyl ester of the acetate side chain is susceptible to several transformations, providing another handle for modifying the molecule.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide, is a common method. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the phenyl ring. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. Studies on the hydrolysis of similar p-nitrophenyl esters have shown that the reaction can be monitored spectrophotometrically by the release of the corresponding phenol. scholaris.casemanticscholar.org

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be useful for modifying the physical properties of the molecule or for introducing another functional group.

Condensation Reactions: The α-carbon of the acetate group has acidic protons and can participate in condensation reactions. For example, in the presence of a strong base, the ester can form an enolate, which can then react with an electrophile. A classic example is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. Such reactions would significantly increase the complexity of the molecule.

Cycloaddition Reactions and Pericyclic Processes with Unsaturated Analogues (e.g., Diels-Alder Reactions of Acrylates)

Unsaturated analogues of this compound, such as Methyl 2-(4-bromo-2-nitrophenyl)acrylate, are valuable substrates for cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings with good stereochemical control.

In the context of the synthesis of benzazocine systems, Methyl 2-(4-bromo-2-nitrophenyl)acrylate is used as a dienophile in a Diels-Alder reaction with a suitable diene, such as 2-trimethylsiloxy-1,3-butadiene. This reaction constructs the cyclohexene ring, which after hydrolysis of the silyl enol ether, yields a 4-oxocyclohexane-1-carboxylate derivative. This step is crucial for setting up the subsequent reductive cyclization to form the polycyclic benzazocine core.

The efficiency of the Diels-Alder reaction is influenced by the electronic properties of both the diene and the dienophile. The electron-withdrawing groups on the phenyl ring of the acrylate enhance its reactivity as a dienophile. The following table summarizes the synthesis of the acrylate precursor and its subsequent Diels-Alder reaction.

| Reaction | Reactants | Product | Yield (%) |

| Acrylate Synthesis | Dimethyl 2-(4-bromo-2-nitrophenyl) malonate, Paraformaldehyde | Methyl 2-(4-bromo-2-nitrophenyl)acrylate | 93 |

| Diels-Alder Reaction | Methyl 2-(4-bromo-2-nitrophenyl)acrylate, 2-trimethylsiloxy-1,3-butadiene | Methyl 1-(4-bromo-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | 82 |

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 4 Bromo 2 Nitrophenyl Acetate and Its Congeners

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments and Interpretation

Although the specific NMR spectra for Methyl 2-(4-bromo-2-nitrophenyl)acetate are not detailed in the available literature, the expected spectral features can be inferred from closely related structures, such as Dimethyl-2-(4-bromo-2-nitrophenyl)malonate and various nitrophenyl acetate (B1210297) derivatives. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetate group, and the methyl (-CH₃) protons of the ester.

Aromatic Region: The three protons on the phenyl ring are expected to appear as a complex multiplet or as distinct doublets and doublet of doublets due to their unique electronic environments and spin-spin coupling. The proton ortho to the nitro group would be the most deshielded, appearing furthest downfield.

Methylene Protons (-CH₂-): A singlet is expected for the methylene protons, positioned downfield due to the electron-withdrawing effects of the adjacent carbonyl group and the nitrophenyl ring.

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group will be present, typically appearing in the range of 3.7-3.9 ppm.

For the related compound, Dimethyl-2-(4-bromo-2-nitrophenyl)malonate, the aromatic protons appear at δ 8.19 (d, J = 2.1 Hz, 1H), 7.77 (dd, J = 8.4, 2.1 Hz, 1H), and 7.42 (d, J = 8.4 Hz, 1H) ppm. nih.gov The methyl protons of its two ester groups appear as a singlet at 3.79 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): This signal is expected to be the most downfield, typically in the range of 165-175 ppm.

Aromatic Carbons: Six distinct signals are anticipated for the carbons of the phenyl ring, with their chemical shifts influenced by the bromo and nitro substituents. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the acetate group (C-CH₂) will be significantly downfield. For Dimethyl-2-(4-bromo-2-nitrophenyl)malonate, the aromatic carbon signals are observed at δ 149.2, 136.7, 133.0, 128.3, 126.9, and 122.9 ppm. nih.gov

Methylene Carbon (-CH₂-): The signal for the methylene carbon will be found in the aliphatic region, influenced by the adjacent aromatic ring and carbonyl group.

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear at the most upfield position, typically around 50-55 ppm. In Dimethyl-2-(4-bromo-2-nitrophenyl)malonate, the methoxy carbons appear at 53.5 ppm. nih.gov

Interactive Data Table: Predicted NMR Assignments for this compound

| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |

| -OCH₃ | ~3.8 (s, 3H) | ~53 |

| -CH₂- | ~4.0 (s, 2H) | ~40-45 |

| Aromatic CH | ~7.4-8.2 (m, 3H) | ~120-140 |

| Aromatic C-Br | - | ~120-125 |

| Aromatic C-NO₂ | - | ~148-150 |

| Aromatic C-CH₂ | - | ~130-135 |

| C=O | - | ~168-172 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

NO₂ Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C-O Stretch: The C-O stretching of the ester group will likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A weak absorption band in the far-infrared region, typically around 500-600 cm⁻¹, corresponds to the C-Br bond.

For the related compound 4-Nitrophenyl 2-bromo-2-methylpropanoate, characteristic IR peaks are observed at 1753 cm⁻¹ (C=O), 1615 and 1592 cm⁻¹ (benzene ring), and 1521 cm⁻¹ (NO₂) researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol (B129727) is expected to exhibit strong absorption bands characteristic of a substituted nitrobenzene chromophore. The presence of the nitro group and the bromine atom, along with the phenyl ring, will give rise to π → π* and n → π* transitions. Typically, substituted nitrobenzenes show strong absorption maxima in the 250-300 nm range.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈BrNO₄), the expected monoisotopic mass can be precisely calculated.

Expected HRMS Data:

Molecular Formula: C₉H₈BrNO₄

Monoisotopic Mass: 272.96368 Da

Isotopic Pattern: A characteristic isotopic pattern for the molecular ion [M]⁺˙ and its adducts (e.g., [M+H]⁺, [M+Na]⁺) will be observed due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation Analysis: Under mass spectrometric conditions, the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the C-C bond between the methylene group and the phenyl ring.

Loss of the nitro group (-NO₂).

X-ray Single-Crystal Diffraction for Definitive Solid-State Molecular Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, analysis of related compounds allows for predictions of its solid-state characteristics.

For instance, the crystal structure of 4-Nitrophenyl 2-bromo-2-methylpropanoate reveals that the plane of the nitro group is nearly coplanar with the benzene (B151609) ring, while the carboxylic group plane is significantly tilted researchgate.net. A similar arrangement would be expected for this compound due to the steric influence of the ortho-nitro group.

Analysis of Crystal Packing and Supramolecular Assembly

The way molecules pack in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. In the absence of strong hydrogen bond donors in this compound, the crystal packing is likely to be dominated by:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methylene C-H groups and the oxygen atoms of the nitro or carbonyl groups are expected to play a significant role in the supramolecular assembly.

Halogen Bonding: The bromine atom could participate in halogen bonding interactions with the oxygen atoms of the nitro or carbonyl groups of neighboring molecules.

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

In the crystal structure of 4-Nitrophenyl 2-bromo-2-methylpropanoate, molecules are linked by intermolecular C—H···O hydrogen bonds into zigzag chains researchgate.net. It is plausible that this compound would exhibit similar or related supramolecular motifs.

Characterization of Intermolecular Interactions (e.g., C—H⋯O, C—H⋯N, C—H⋯Br, C—H⋯Cl, C—H⋯π Hydrogen Bonds)

The supramolecular architecture of crystalline solids is dictated by a complex interplay of weak non-covalent interactions. In this compound and its congeners, the presence of various functional groups—including a nitro group, an ester moiety, a bromine atom, and aromatic C-H bonds—gives rise to a network of intermolecular hydrogen bonds that define the crystal packing. These interactions, though weak individually, collectively contribute to the stability of the crystal lattice.

C—H⋯O interactions are particularly prevalent in nitro-substituted aromatic compounds. In the crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a related compound, molecules are connected by pairs of weak C—H⋯O hydrogen bonds, forming inversion dimers researchgate.net. The oxygen atoms of both the nitro and carbonyl groups can act as hydrogen bond acceptors. Similarly, studies on other nitroaromatic derivatives show that the oxygen atoms of the nitro group are frequently involved in such interactions, influencing molecular conformation and packing.

The nitro group's nitrogen and oxygen atoms, along with the ester oxygen, can also participate as acceptors in C—H⋯N and C—H⋯O hydrogen bonds, respectively. While specific crystallographic data for the title compound is not detailed in available literature, analysis of similar structures indicates that these types of contacts are crucial. For instance, in fenamic acid–acridine complexes, C–H⋯O intermolecular hydrogen bonds are key stabilizing interactions nih.gov.

Furthermore, C—H⋯π interactions play a role in the stabilization of the crystal structures of aromatic compounds. These interactions involve a C-H bond acting as a donor and the π-electron system of the aromatic ring acting as an acceptor. Such interactions, along with π-π stacking, are often the main driving forces for crystal packing in aromatic systems like sulfonamides nih.gov.

The following table summarizes representative intermolecular interactions observed in congeners of this compound, providing insight into the types of bonds that likely stabilize its own crystal structure.

| Interacting Atoms (D–H⋯A) | Compound Type | Interaction Type |

| C–H⋯O | Nitro-substituted Chalcones | Hydrogen Bond |

| Br⋯O | Dibromodiazadienes with Nitro Groups | Halogen Bond |

| C–H⋯π | Aromatic Sulfonamides | Hydrogen Bond |

| π–π | Aromatic Sulfonamides | Stacking Interaction |

Conformational Analysis: Torsion Angles and Dihedral Planes

The three-dimensional structure and conformational flexibility of this compound are largely defined by the rotation around its single bonds. This rotation is described by torsion angles (or dihedral angles), which are the angles between planes defined by four consecutively bonded atoms. The analysis of these angles provides critical insights into the molecule's preferred spatial arrangement, which is influenced by steric hindrance and electronic effects.

A key conformational feature in 2-nitrophenyl derivatives is the orientation of the nitro group relative to the plane of the benzene ring. Due to steric repulsion with the adjacent substituent at the ortho position (the acetate group in this case), the nitro group is typically twisted out of the aromatic plane. In the crystal structure of a closely related compound, 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)° researchgate.net. For other ortho-substituted nitrobenzene derivatives, this torsion can be even more significant. For example, in a 2',2-dinitro-substituted chalcone, the nitro group rotates out of the aromatic plane with a torsion angle of 69.1(2)° to minimize electrostatic repulsion with the adjacent carbonyl group mdpi.com. This indicates that a significant, non-coplanar arrangement between the nitro group and the phenyl ring is expected for this compound.

The table below presents typical torsion angles found in congeners, which can be used to infer the likely conformation of this compound.

| Torsion Angle | Compound | Value (°) | Significance |

| O–N–C–C (nitro group twist) | 1-Bromo-4-methyl-2-nitrobenzene | 14.9 | Defines orientation of the nitro group relative to the phenyl ring. researchgate.net |

| C–C–C–C (phenyl ring to sidechain) | Nitro-substituted Chalcones | Varies (e.g., 142.81) | Describes the twist of the sidechain relative to the aromatic ring. mdpi.com |

| O=C–C=C (enone conformation) | (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | -0.8 | Indicates a near-planar s-cis configuration of the carbonyl group. nih.gov |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

A variety of advanced chromatographic techniques are indispensable for the analysis of this compound, enabling both the assessment of its purity after synthesis and the real-time monitoring of its formation during chemical reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of organic reactions, such as the nitration of aromatic esters. chegg.com By spotting the starting material, the reaction mixture, and the expected product on a silica gel plate, the disappearance of the reactant spot and the appearance of the product spot can be visualized, often under UV light. chegg.com The choice of the mobile phase (eluent) is critical for achieving good separation. For aromatic esters and their nitrated derivatives, a common solvent system is a mixture of a non-polar solvent like toluene and a more polar solvent like ethyl acetate. chegg.com For instance, a solution of 20% toluene in ethyl acetate has been used effectively for separating such compounds. chegg.com The relative mobility of the spots, quantified by the retardation factor (Rf), helps in identifying the components and determining if the reaction has gone to completion.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water. researchgate.net A UV detector is typically used for detection, as nitroaromatic compounds exhibit strong UV absorbance. rsc.org HPLC methods can be developed to separate the desired product from starting materials, by-products, and other impurities with high resolution, allowing for accurate purity assessment, often expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying impurities at trace levels and confirming the molecular weight of the synthesized product. rsc.org For nitroaromatic compounds, which can be challenging to ionize directly, derivatization to a more easily ionizable form or the use of specific ionization techniques like atmospheric pressure chemical ionization (APCI) in negative mode may be employed. rsc.org LC-MS/MS, a tandem MS technique, offers even greater selectivity and is used for the robust and sensitive quantification of phenylacetate and its metabolites in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. This results in significantly faster analysis times and improved resolution. A UPLC-MS/MS method has been successfully developed for the rapid (2-minute) quantification of phenylacetate and related compounds, demonstrating its suitability for high-throughput analysis and monitoring. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of volatile and thermally stable compounds. As this compound is a methyl ester, it is amenable to GC analysis. nih.govchromatographyonline.com GC-MS provides definitive identification of the compound based on its mass spectrum, which serves as a molecular fingerprint. The technique is highly sensitive and can be used to detect and quantify volatile impurities in the final product. nih.gov

The following table provides a summary of the applications of these chromatographic techniques.

| Technique | Application | Stationary Phase (Typical) | Mobile Phase / Carrier Gas (Typical) | Detection Method |

| TLC | Reaction Monitoring | Silica Gel | Toluene/Ethyl Acetate | UV Light |

| HPLC | Purity Assessment, Quantification | C18 (Reverse Phase) | Acetonitrile/Water | UV |

| LC-MS | Impurity Profiling, Structure Confirmation | C18 (Reverse Phase) | Acetonitrile/Water | Mass Spectrometry |

| UPLC | High-Throughput Analysis | Sub-2µm C18 | Acetonitrile/Water | Mass Spectrometry |

| GC-MS | Purity Assessment, Volatile Impurity Analysis | Polysiloxane-based | Helium | Mass Spectrometry |

Applications in Specialized Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Pharmaceutical Compounds

The structural framework of methyl 2-(4-bromo-2-nitrophenyl)acetate is of significant interest in medicinal chemistry, where it functions as a crucial starting material for the synthesis of pharmaceutically active compounds.

The carboxylic acid precursor to the title compound, 4-bromo-2-nitrophenylacetic acid, is identified as an important chemical intermediate and a key raw material in the synthesis of the atypical antipsychotic drug, Ziprasidone google.com. The synthesis of such complex pharmaceutical agents often involves multi-step processes where the specific arrangement of substituents on the aromatic ring of the intermediate is critical for the final structure and activity of the drug. The bromo and nitro groups on the phenylacetic acid derivative provide reactive sites for subsequent chemical transformations necessary to construct the final, intricate structure of Ziprasidone.

A patented method for synthesizing 4-bromo-2-nitrophenylacetic acid involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium, followed by reaction with carbon dioxide and subsequent acidification google.com. This process highlights the industrial relevance of this structural motif in pharmaceutical manufacturing.

The development of new therapeutic agents to combat diseases like tuberculosis often relies on the use of versatile chemical scaffolds that can be modified to create a library of potential drug candidates. While research has not explicitly detailed this compound as a direct scaffold, related structures are prominent in the search for new antitubercular agents. For instance, the 1,4-benzoxazine scaffold has shown promise for the development of compounds active against Mycobacterium tuberculosis nih.gov.

Furthermore, the principle of combining bioactive heterocyclic pharmacophores is a common strategy in drug discovery mdpi.com. The presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring has been noted in the design of MurB inhibitors, a target for antibacterial agents mdpi.com. This suggests that the 4-bromo-2-nitrophenyl moiety could serve as a valuable starting point for fragment-based drug design, offering a foundational structure for the synthesis of novel compounds with potential antitubercular activity.

| Compound/Scaffold | Biological Target/Activity | Relevance |

| 1,4-Benzoxazines | Mycobacterium tuberculosis MenB | A promising scaffold for antitubercular agents. |

| Benzylidene Thiazolylimino Thiazolidinones | Antifungal and Antitubercular | Example of combining bioactive fragments. |

| Sacubitril-based derivatives | MurB inhibitors | Demonstrates the use of specific functional groups in targeting bacterial enzymes. |

Utility in the Synthetic Routes to Agrochemicals and Specialty Dyes

The application of 4-bromo-2-nitrophenylacetic acid, the precursor to this compound, extends beyond pharmaceuticals into the realms of agrochemicals and specialty dyes google.com. In the production of pesticides, this compound can serve as a key building block for creating new active ingredients designed to protect crops.

In the field of specialty dyes, the chromophoric properties imparted by the nitro group and the potential for the bromo group to act as a leaving group or a site for further modification make it a useful intermediate. The synthesis of disazo disperse dyes, for example, often involves diazotization of aromatic amines like 4-bromoaniline, followed by coupling reactions to produce colored compounds researchgate.netiiste.org. The structural elements present in this compound are consistent with those found in intermediates for complex dye synthesis.

Investigation as Initiators in Advanced Polymerization Processes (e.g., H-atom Transfer Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a controlled, or "living," radical polymerization method that allows for the synthesis of polymers with well-defined architectures and low polydispersity cmu.eduwikipedia.org. A key component of ATRP is the initiator, which is typically an alkyl halide wikipedia.org. The effectiveness of an initiator is often enhanced by the presence of activating groups on the α-carbon cmu.edu.

Commonly used initiators for ATRP include compounds like methyl 2-bromopropionate and ethyl 2-bromoisobutyrate cmu.educmu.edu. The structure of this compound, with a bromine atom that can be transferred and an activating phenyl group, fits the profile of a potential ATRP initiator. While specific studies investigating this exact compound as an initiator are not prevalent, its structural similarity to known initiators suggests its potential utility in this advanced polymerization technique.

| ATRP Initiator Example | Abbreviation | Polymerized Monomer (Example) |

| Methyl 2-bromopropionate | MBrP | Glycidyl acrylate |

| Ethyl 2-bromoisobutyrate | EBiB | Not Specified |

| 2-bromopropionitrile | BPN | Not Specified |

Exploration in the Field of Non-Linear Optics (NLO)

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics mdpi.com. Organic molecules featuring an electron donor-acceptor system connected by a π-conjugated bridge often exhibit significant NLO responses. The nitro group is a strong electron-withdrawing group, and when attached to a phenyl ring, it can create a system with potential for NLO activity.

Research into the NLO properties of organic compounds has explored various structures containing nitrophenyl moieties. For example, studies have been conducted on Schiff bases such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol to evaluate their electronic and NLO properties researchgate.net. These investigations have shown that such compounds can possess high hyperpolarizabilities, making them candidates for NLO applications. The presence of the 4-bromo-2-nitrophenyl group in this compound suggests that this compound and its derivatives could be interesting candidates for investigation in the field of non-linear optics.

Future Research Directions and Emerging Methodologies for Methyl 2 4 Bromo 2 Nitrophenyl Acetate Research

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for nitroaromatic compounds often rely on harsh reagents and produce significant waste, prompting a shift towards more sustainable practices. researchgate.netresearchgate.net Future research on Methyl 2-(4-bromo-2-nitrophenyl)acetate is expected to focus on the development of green synthetic routes that minimize environmental impact and improve safety.

Key areas of development include:

Alternative Nitrating Agents: Moving away from the conventional use of mixed nitric and sulfuric acids, which is highly corrosive and generates substantial acidic waste. researchgate.netnih.gov Research is exploring solid-supported nitrating agents, such as inorganic nitrates on silica gel, which can lead to cleaner and more selective reactions. researchgate.net Clay-supported copper nitrate (Claycop) is another promising alternative for the nitration of aromatic compounds. organic-chemistry.org

Green Solvents and Conditions: The use of environmentally benign solvents or even solvent-free reaction conditions is a cornerstone of green chemistry. Future syntheses may employ ionic liquids or deep eutectic solvents, which are often recyclable and have low volatility.

Energy Efficiency: Microwave-assisted and ultrasound-assisted reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net These techniques can lead to higher yields and cleaner product profiles. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives | Potential Benefits |

| Waste Prevention | Utilizing solid-supported reagents and catalysts that can be easily separated and reused. researchgate.netresearchgate.net | Reduced generation of hazardous waste streams. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. | Increased efficiency and reduced raw material consumption. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions and lower energy input. researchgate.net | Faster reaction times and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of key precursors. | Reduced reliance on fossil fuels and promotion of a circular economy. |

| Catalysis | Employing highly selective and efficient catalysts to minimize side reactions and the use of stoichiometric reagents. rsc.org | Higher yields, purer products, and less downstream processing. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis of this compound and its derivatives. Research in this area is focused on enhancing reaction efficiency, controlling regioselectivity, and enabling new types of transformations.

Future avenues of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. inventivapharma.comnih.govclockss.org For derivatives of this compound, Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide range of substituents at the bromine position, thus creating diverse molecular architectures. inventivapharma.com

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis, particularly nickel, has opened up new possibilities for carbon-carbon bond formation under mild conditions. nih.gov This approach could be used to introduce alkyl groups or other functionalities to the aromatic ring or the acetate (B1210297) side chain.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.netrsc.org Future work could involve developing robust heterogeneous catalysts for the nitration, reduction of the nitro group, or other functional group transformations.

Enzymatic Catalysis: As mentioned, enzymes offer unparalleled selectivity. nih.govresearchgate.net Research into novel enzymes or engineered enzymes could lead to highly specific transformations on the this compound scaffold, such as asymmetric reductions or hydrolyses.

| Catalytic System | Potential Application | Advantages |

| Palladium-based catalysts | Suzuki, Heck, and Sonogashira cross-coupling reactions at the bromo position. inventivapharma.commdpi.com | High efficiency in C-C bond formation, enabling the synthesis of a wide array of derivatives. |

| Nickel/Photoredox catalysts | Introduction of alkyl and other functional groups via radical intermediates. nih.gov | Mild reaction conditions and the ability to form challenging C(sp2)-C(sp3) bonds. |

| Solid-supported acid catalysts | Regioselective nitration of the parent phenylacetate. researchgate.net | Ease of separation, recyclability, and reduced corrosion. |

| Lipases and Esterases | Enantioselective hydrolysis of the methyl ester to produce chiral carboxylic acids. | High stereoselectivity under mild, environmentally friendly conditions. |

| Nitroreductases | Selective reduction of the nitro group to an amino group, providing a key intermediate for further functionalization. | High selectivity, avoiding the need for harsh reducing agents. |

Advanced Computational Modeling for Predictive Design of Derivatives with Tuned Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can guide the synthesis of new derivatives with desired properties, thereby saving significant time and resources.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjchemlett.comnih.govresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.govrsc.org If a biological target is identified for this compound, molecular docking can be used to design derivatives that bind with higher affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. These calculations can provide insights into the reaction mechanisms for the synthesis of new derivatives and help in the rational design of compounds with specific electronic or optical properties.

| Computational Method | Application | Predicted Properties |

| QSAR | Predict the biological activity of novel derivatives based on their structural features. researchgate.netjchemlett.comnih.gov | Potency, selectivity, toxicity. |

| Molecular Docking | Simulate the binding of derivatives to a specific biological target. nih.govrsc.org | Binding affinity, binding mode, key interactions. |

| DFT | Calculate electronic properties and predict reactivity. | HOMO/LUMO energies, electrostatic potential, reaction barriers. |

| Molecular Dynamics | Simulate the dynamic behavior of derivatives in a biological environment. | Conformational stability, binding free energy. |

Integration with High-Throughput Screening and Combinatorial Chemistry for New Functional Discoveries

To explore the full potential of the this compound scaffold, modern high-throughput techniques are essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while high-throughput screening (HTS) enables the rapid testing of these compounds for a wide range of biological activities or material properties. bohrium.comresearchgate.net

Future research directions in this area involve:

Library Synthesis: Developing a robust and versatile synthetic route to this compound that is amenable to parallel synthesis. This would involve optimizing reactions to proceed in high yield with simple purification, often on a solid support.

Diversity-Oriented Synthesis: Creating a library of derivatives with a high degree of structural diversity by systematically varying the substituents on the aromatic ring and the ester functionality.

Phenotypic Screening: Testing the compound library in cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the biological target. lifechemicals.com This approach has been successful in identifying first-in-class drugs. lifechemicals.com

Click Chemistry: Utilizing reliable and high-yielding "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly assemble libraries of derivatives from a set of building blocks. nih.govresearchgate.netchemrxiv.org

| Technology | Role in Research | Outcome |

| Combinatorial Chemistry | Rapidly generate large libraries of derivatives by varying substituents. researchgate.net | A diverse collection of compounds for screening. |

| High-Throughput Screening (HTS) | Screen compound libraries against a multitude of biological targets or for specific physical properties. researchgate.netnih.gov | Identification of "hit" compounds with desired activities. |

| DNA-Encoded Libraries | Synthesize and screen vast libraries of compounds, each tagged with a unique DNA barcode for identification. | Efficient exploration of a massive chemical space. |

| Fragment-Based Screening | Identify small molecular fragments that bind to a biological target, which can then be elaborated into more potent lead compounds. | A more efficient starting point for drug discovery compared to HTS of large molecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.